molecular formula C6H12O6 B8071521 1,3-Dihydroxyacetone dimer

1,3-Dihydroxyacetone dimer

Cat. No.: B8071521
M. Wt: 180.16 g/mol
InChI Key: KEQUNHIAUQQPAC-OLQVQODUSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,3-Dihydroxyacetone dimer typically involves the reaction of formaldehyde with a suitable diol under acidic or basic conditions. One common method is the acid-catalyzed reaction of formaldehyde with ethylene glycol, which leads to the formation of the desired dioxane derivative .

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Ethers or esters.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1,3-Dihydroxyacetone dimer involves its ability to form covalent bonds with other molecules. The hydroxymethyl groups can react with nucleophiles or electrophiles, leading to the formation of stable products. This reactivity is crucial for its applications in cross-linking, polymerization, and drug delivery .

Comparison with Similar Compounds

Uniqueness: 1,3-Dihydroxyacetone dimer is unique due to its dual hydroxymethyl groups, which provide enhanced reactivity and versatility in chemical reactions. This makes it a valuable compound in various scientific and industrial applications .

Properties

IUPAC Name

(2R,5S)-2,5-bis(hydroxymethyl)-1,4-dioxane-2,5-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O6/c7-1-5(9)3-12-6(10,2-8)4-11-5/h7-10H,1-4H2/t5-,6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEQUNHIAUQQPAC-OLQVQODUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OCC(O1)(CO)O)(CO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@](OC[C@](O1)(CO)O)(CO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6040165
Record name 1,3-Dihydroxyacetone dimer
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6040165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Hygroscopic, crystalline, white to off-white powder; Sweet, cooling, aroma
Record name Dihydroxyacetone dimer
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1700/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

Slightly soluble in water, Soluble (in ethanol)
Record name Dihydroxyacetone dimer
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1700/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

62147-49-3
Record name rel-(2R,5S)-2,5-Dihydroxy-1,4-dioxane-2,5-dimethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=62147-49-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name trans-2,5-Dihydroxy-1,4-Dioxane-2,5-dimethanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062147493
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Dihydroxyacetone dimer
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6040165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4-Dioxane-2,5-dimethanol, 2,5-dihydroxy-, (2R,5S)-rel
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.128.906
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